4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine
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Overview
Description
4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine is a complex organic compound that features a morpholine ring fused with an oxazoline ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine typically involves the reaction of morpholine with formaldehyde and formic acid. The process begins with the slow addition of formaldehyde to morpholine, followed by the addition of formic acid under stirring conditions. The reaction mixture is then subjected to reflux, which leads to the release of carbon dioxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or batch processing with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler analog with a similar morpholine ring structure.
N-Methylmorpholine: Another related compound with a methyl group attached to the nitrogen atom of the morpholine ring.
Uniqueness
4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine is unique due to its fused oxazoline and morpholine rings, along with the phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
876133-24-3 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-[[(4R)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl]morpholine |
InChI |
InChI=1S/C14H18N2O2/c1-2-4-12(5-3-1)14-15-13(11-18-14)10-16-6-8-17-9-7-16/h1-5,13H,6-11H2/t13-/m1/s1 |
InChI Key |
GQKANXBQVKUTQQ-CYBMUJFWSA-N |
Isomeric SMILES |
C1COCCN1C[C@@H]2COC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CC2COC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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